![molecular formula C8H9F3N2 B1391888 (1-[6-(Trifluoromethyl)pyridin-3-YL]ethyl)amine CAS No. 886364-82-5](/img/structure/B1391888.png)
(1-[6-(Trifluoromethyl)pyridin-3-YL]ethyl)amine
Übersicht
Beschreibung
“(1-[6-(Trifluoromethyl)pyridin-3-YL]ethyl)amine” is a chemical compound that contains a trifluoromethyl group (-CF3) attached to a pyridin-3-yl group via an ethylamine linker . The trifluoromethyl group is a functional group derived from the methyl group by replacing each hydrogen atom with a fluorine atom .
Synthesis Analysis
The synthesis process of the title compound was carried out using (Z)-N-(methyl(1-(6-(trifluoromethyl)pyridin-3-yl)ethyl)-λ4-sulfanylidene)cyanamide for start material, using an oxidation reaction .Molecular Structure Analysis
The molecular structure of “(1-[6-(Trifluoromethyl)pyridin-3-YL]ethyl)amine” can be represented by the formula C8H6F3NO . The trifluoromethyl group (-CF3) is attached to the pyridin-3-yl group via an ethylamine linker .Chemical Reactions Analysis
The intermediate 3f was formed by a Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole, which was then hydrolyzed in the presence of 6 M HCl and gave intermediate 3g .Wissenschaftliche Forschungsanwendungen
- Summary of the application : Trifluoromethylpyridines (TFMP) and its derivatives are used in the protection of crops from pests .
- Results or outcomes : The major use of TFMP derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Agrochemicals
Pharmaceuticals
- Summary of the application : Low-valent compounds of group-14 elements have received significant attention in several fields of chemistry due to their unique electronic properties .
- Methods of application : These compounds are used in various chemical reactions, including polymerization of rac-lactide, L-lactide, DL-lactide, and caprolactone .
- Results or outcomes : These compounds have shown applications in various areas such as organic transformations, small molecule activation, and materials .
- Summary of the application : Nanotechnology is delivering in both expected and unexpected ways on nanotechnology’s promise to benefit society .
- Methods of application : Nanoscale materials can effectively be made stronger, lighter, more durable, more reactive, more sieve-like, or better electrical conductors .
- Results or outcomes : Nanotechnology is helping to considerably improve, even revolutionize, many technology and industry sectors: information technology, homeland security, medicine, transportation, energy, food safety, and environmental science, among many others .
- Summary of the application : 2D nanomaterials have photothermal applications including photothermal therapy, water evaporation, thermochemical reactions, electrostatic lithography, catalysis, light-driven actuation, photothermal electrodes, energy storage, wearable heaters and wound healing .
- Results or outcomes : This field is still under research, and the specific results or outcomes are not mentioned in the source .
Low-Valent Compounds with Heavy Group-14 Elements
Nanotechnology
Photothermal Applications of 2D Nanomaterials
- Summary of the application : Trifluoromethylpyridine (TFMP) derivatives are also used in the veterinary industry .
- Results or outcomes : Two veterinary products containing the TFMP moiety have been granted market approval .
- Summary of the application : The demand for TFMP derivatives has been increasing steadily in the last 30 years .
- Methods of application : TFMP intermediates are manufactured using two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
- Results or outcomes : Whether TFMP intermediates are manufactured using the direct fluorination method or the building-block method, depends largely on the identity of the desired target compound .
- Summary of the application : MVR is a technology that can save energy in various industrial processes .
- Methods of application : The specific methods of application are not mentioned in the source. However, MVR is typically used in processes that require the evaporation of a solvent, such as in the production of pharmaceuticals, food and beverage processing, and wastewater treatment .
- Results or outcomes : This field is still under research, and the specific results or outcomes are not mentioned in the source .
Animal Health Products
Manufacturing
Mechanical Vapor Recompression (MVR) Applications
Eigenschaften
IUPAC Name |
1-[6-(trifluoromethyl)pyridin-3-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2/c1-5(12)6-2-3-7(13-4-6)8(9,10)11/h2-5H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBSGXPCKIDZNIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C(C=C1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-[6-(Trifluoromethyl)pyridin-3-YL]ethyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



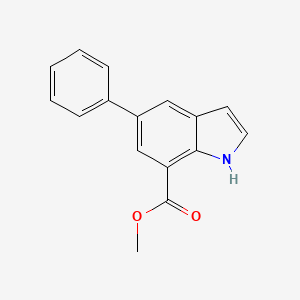
![1-benzyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1391806.png)
![tert-butyl 4-{1H-pyrrolo[2,3-b]pyridin-3-ylmethyl}piperazine-1-carboxylate](/img/structure/B1391807.png)
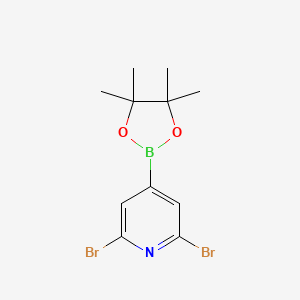
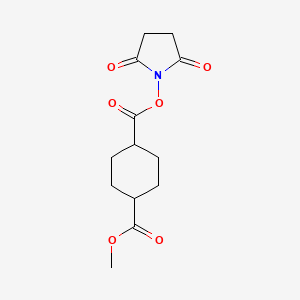
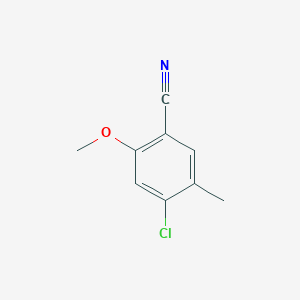

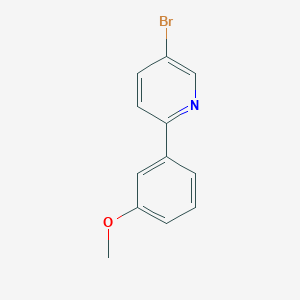
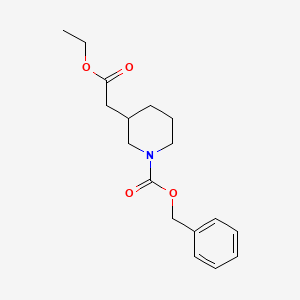
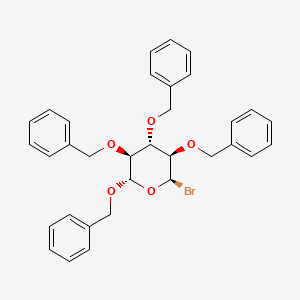
![5-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1391824.png)
![5,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1391825.png)
![tert-butyl 2-methoxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B1391826.png)
![1-isopentyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1391827.png)